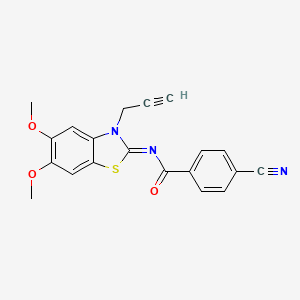

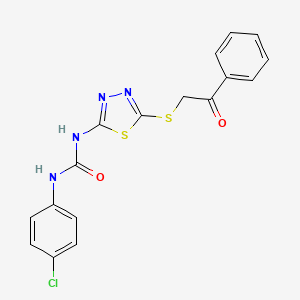

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

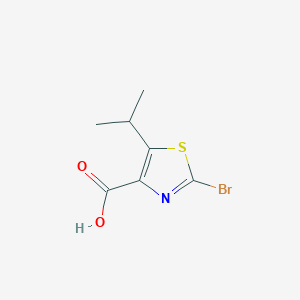

“N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that consists of fused benzene and furan rings . It also contains a tetrazole group, which is a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzofuran and tetrazole rings are likely to contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethoxyphenyl and carboxamide groups could affect its solubility, while the benzofuran and tetrazole rings could influence its stability and reactivity .科学的研究の応用

Antimycobacterial Activity

Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for novel antimicrobial agents. Researchers have explored benzofuran derivatives for their potential in combating Mycobacterium tuberculosis (Mtb) infections . Specifically, the synthesized benzofuran-based sulfamides demonstrated promising in vitro antitubercular activity against M. tuberculosis H37Rv strains. Notably, compounds Xa and Xu exhibited minimum inhibitory concentration (MIC) values of 64 µg/mL each, highlighting their potential as anti-TB agents. Molecular docking studies further elucidated their mode of inhibition, targeting M. tuberculosis Polyketide synthase .

Anticancer Synergy

Combining different therapeutic agents can enhance their efficacy against cancer. In one study, a benzofuran–oxadiazole scaffold was synthesized by coupling 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol with substituted bromoacetanilide derivatives. The resulting S-alkylated products demonstrated synergistic anticancer activity, making them promising candidates for combination therapy .

Other Applications

Aside from the aforementioned fields, benzofuran derivatives have additional applications:

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c1-2-26-15-9-7-14(8-10-15)24-18(21-22-23-24)12-20-19(25)17-11-13-5-3-4-6-16(13)27-17/h3-11H,2,12H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCAHBZNLIDCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2815827.png)

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2815829.png)

![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)

![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2815847.png)